molecular formula C30H46O3 B13424298 Testosterone undecylenate CAS No. 29430-26-0

Testosterone undecylenate

Cat. No.: B13424298
CAS No.: 29430-26-0
M. Wt: 454.7 g/mol
InChI Key: PBFYIQCFOZXSKC-CNQKSJKFSA-N
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Description

Testosterone undecylenate is an androgen and anabolic steroid medication, specifically an ester of testosterone. It was primarily used in the past as a component of long-acting mixtures of testosterone esters in oil solutions, administered via intramuscular injection. This compound is no longer marketed but was once a key player in testosterone replacement therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of testosterone undecylenate involves the esterification of testosterone with undecylenic acid. The reaction typically requires the presence of a catalyst and occurs under controlled temperature conditions to ensure the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Testosterone undecylenate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives of testosterone.

    Reduction: Reduction reactions can convert this compound back to its parent compound, testosterone.

    Substitution: This reaction can involve the replacement of the undecylenate ester with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Testosterone undecylenate has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in androgen receptor binding and gene expression modulation.

    Medicine: Primarily used in testosterone replacement therapy for conditions like hypogonadism.

    Industry: Utilized in the formulation of long-acting testosterone therapies

Mechanism of Action

Testosterone undecylenate acts as a prodrug of testosterone. Once administered, it is cleaved by endogenous esterases to release active testosterone. This testosterone then binds to androgen receptors, influencing gene transcription and promoting the development of male secondary sexual characteristics. The undecylenate side chain itself is pharmacologically inactive .

Comparison with Similar Compounds

    Boldenone Undecylenate: Another anabolic steroid with a similar ester but used primarily in veterinary medicine.

    Testosterone Enanthate: A widely used testosterone ester with a shorter duration of action compared to testosterone undecylenate.

    Testosterone Cypionate: Similar to testosterone enanthate but with a slightly longer half-life.

Uniqueness: this compound is unique due to its long duration of action, making it suitable for long-term testosterone replacement therapy. Its ability to maintain stable testosterone levels over extended periods sets it apart from other testosterone esters .

Properties

CAS No.

29430-26-0

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate

InChI

InChI=1S/C30H46O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,21,24-27H,1,5-20H2,2-3H3/t24-,25-,26-,27-,29-,30-/m0/s1

InChI Key

PBFYIQCFOZXSKC-CNQKSJKFSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CCC34C

Origin of Product

United States

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